molecular formula C10H11N3O3S B13374139 N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide

N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide

Cat. No.: B13374139
M. Wt: 253.28 g/mol
InChI Key: WUZFDECPURRLBM-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a nitro group at the 5-position of the thiazole ring and a carboxamide group attached to a cyclohexene ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the nitrothiazole intermediate with cyclohexene-1-carboxylic acid or its derivatives under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound may be investigated for its potential as a therapeutic agent.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: Thiazole derivatives are used in the development of advanced materials, including dyes, pigments, and polymers.

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(5-nitro-1,3-thiazol-2-yl)-3-cyclohexene-1-carboxamide include:

    N-(5-nitro-1,3-thiazol-2-yl)formamide: This compound has a formamide group instead of a carboxamide group and may have different biological activities.

    N-(5-nitro-1,3-thiazol-2-yl)butanamide: This compound has a butanamide group and may exhibit different chemical and biological properties.

    Nitazoxanide: A thiazole derivative used as an anti-infective agent, known for its broad-spectrum activity against protozoa, helminths, and viruses.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C10H11N3O3S/c14-9(7-4-2-1-3-5-7)12-10-11-6-8(17-10)13(15)16/h1-2,6-7H,3-5H2,(H,11,12,14)

InChI Key

WUZFDECPURRLBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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